The production of IpaB has traditionally been challenging due to solubility issues when expressed in conventional systems like Escherichia coli. Recent advancements have utilized cell-free protein synthesis (CFPS) platforms, such as Xpress+TM, which allow for high-yield production without the limitations of cellular systems. This method has achieved yields exceeding 200 mg/L of IpaB, facilitating its purification and characterization .
The CFPS method employs plasmids encoding IpaB along with necessary biochemical components for transcription and translation. The protein is often tagged (e.g., with a histidine tag) to simplify purification processes using affinity chromatography techniques . Purification typically involves multimode column chromatography, achieving over 95% purity as confirmed by SDS-PAGE analysis .
IpaB undergoes several biochemical interactions that are essential for its function in host cell invasion. Upon secretion through the T3SS, IpaB can insert into host membranes to form pores. This process is influenced by its interactions with other T3SS components like IpaC, which enhances pore formation and secretion induction .
Experimental approaches such as limited proteolysis and immunoblotting have been used to study IpaB's structure-function relationships. These methods help identify critical regions necessary for its activity and interactions with host proteins like caspase-1, which plays a role in macrophage apoptosis upon infection .
IpaB functions by acting as a translocator that forms pores in host cell membranes. It senses contact with host cells through receptor recognition or membrane insertion, leading to the assembly of the translocon complex that facilitates further secretion of effector proteins into the cytoplasm .
The mechanism involves initial binding to cholesterol-rich lipid rafts on host cells, followed by conformational changes that allow pore formation. Studies indicate that IpaB can form pores independently or in conjunction with other proteins like IpaC, enhancing its role in immune evasion and cytotoxicity .
IpaB is characterized by notable hydrophobic regions that contribute to its instability when expressed without its chaperone. Its molecular weight and oligomeric state can vary depending on environmental conditions and interactions with other proteins .
IpaB exhibits properties typical of membrane-associated proteins, including lipid binding capabilities. Its structure includes hydrophobic segments that facilitate insertion into lipid bilayers, crucial for its function as a translocator .
Relevant data from biophysical characterization techniques confirm that IpaB maintains specific conformational states necessary for its activity within the T3SS context.
IpaB has significant potential in scientific research and medical applications:
IpaB (Invasion Plasmid Antigen B) is a 62–65 kDa multifunctional virulence effector encoded on the Shigella large invasion plasmid (~220 kb), which is indispensable for bacterial pathogenicity. This plasmid harbors a 31-kb pathogenicity island containing the mxi-spa (membrane expression of invasion plasmid antigens-surface presentation of antigens) and ipa (invasion plasmid antigen) operons [1] [4] [5]. The ipaB gene resides within the ipaBCDA operon, transcriptionally regulated by the virulence gene activator VirB. Crucially, IpaB is highly conserved across all four Shigella species (S. flexneri, S. sonnei, S. dysenteriae, and S. boydii), exhibiting >99% amino acid sequence identity [2] [6]. This conservation starkly contrasts with the serotype-specific diversity of lipopolysaccharide O-antigens, positioning IpaB as a universal target for vaccines and therapeutics.
Table 1: Genomic and Biochemical Features of IpaB
Property | Detail |
---|---|
Gene Location | Large virulence plasmid (ipaBCDA operon) |
Molecular Weight | ~62–65 kDa |
Protein Structure | Predicted coiled-coil domains, hydrophobic regions, chaperone-binding site |
Conservation | >99% across all Shigella species and serotypes |
Homologs | Salmonella SipB (65% identity), Yersinia YopB (30% identity) |
IpaB was first identified in the 1980s through screens of Shigella invasion plasmid mutants. Early studies demonstrated that IpaB-deficient strains were avirulent, failing to invade epithelial cells or provoke macrophage apoptosis [1] [4]. By the 1990s, IpaB was recognized as a core component of the Type III Secretion System (T3SS) "translocon," alongside IpaD and IpaC. Seminal work established its dual role: facilitating bacterial entry into host cells and inducing caspase-1-mediated macrophage apoptosis [1] [5]. The discovery that IpaB directly binds caspase-1 (ICE) in 1998 revealed a mechanistic link to inflammasome activation and interleukin release, explaining the severe inflammation characteristic of shigellosis [1]. Subsequent structural analyses identified functional domains, including hydrophobic regions (aa 310–430) essential for membrane penetration and an N-terminal chaperone-binding domain (aa 51–72) stabilizing the protein pre-secretion [1] [5].
Shigella causes ~269 million shigellosis cases annually, resulting in over 200,000 deaths, predominantly in children under five in resource-limited settings [3] [6]. IpaB is indispensable at multiple disease stages:
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